molecular formula C19H23FN4O B11391242 5-{[3-(diethylamino)propyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{[3-(diethylamino)propyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11391242
M. Wt: 342.4 g/mol
InChI Key: PEMCGOMFUZXDNE-DHZHZOJOSA-N
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Description

5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorophenyl group, and a diethylamino propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Fluorophenyl Group: This step often involves a Heck reaction or Suzuki coupling to introduce the fluorophenyl moiety.

    Attachment of the Diethylamino Propylamine Moiety: This can be done through nucleophilic substitution reactions using diethylamino propylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino propylamine moiety.

    Reduction: Reduction reactions can target the oxazole ring or the nitrile group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylamino propylamine moiety can interact with biological membranes, while the fluorophenyl group may enhance binding affinity to specific proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Diethylaminopropylamine: Shares the diethylamino propylamine moiety but lacks the oxazole and fluorophenyl groups.

    4-Fluorophenylacetonitrile: Contains the fluorophenyl group but lacks the oxazole ring and diethylamino propylamine moiety.

    Oxazole-4-carbonitrile: Features the oxazole ring and nitrile group but lacks the fluorophenyl and diethylamino propylamine moieties.

Uniqueness

The uniqueness of 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H23FN4O

Molecular Weight

342.4 g/mol

IUPAC Name

5-[3-(diethylamino)propylamino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H23FN4O/c1-3-24(4-2)13-5-12-22-19-17(14-21)23-18(25-19)11-8-15-6-9-16(20)10-7-15/h6-11,22H,3-5,12-13H2,1-2H3/b11-8+

InChI Key

PEMCGOMFUZXDNE-DHZHZOJOSA-N

Isomeric SMILES

CCN(CC)CCCNC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)F)C#N

Canonical SMILES

CCN(CC)CCCNC1=C(N=C(O1)C=CC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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